L-ホモシトルリン

概要

説明

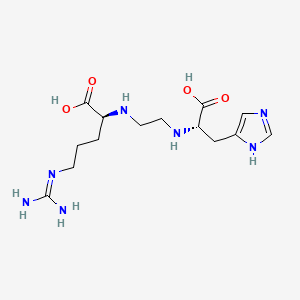

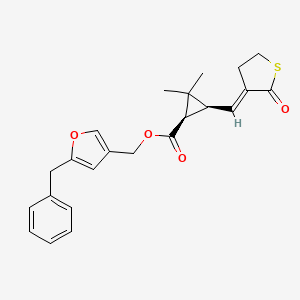

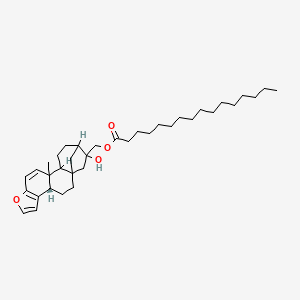

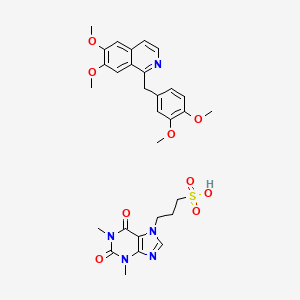

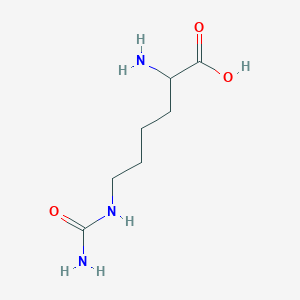

L-ホモシトルリンは、哺乳類の代謝におけるオルニチンの代謝産物であるアミノ酸です。シトルリンと構造的に類似していますが、メチレン基が1つ追加されています。 この化合物は、尿素回路障害のある個体の尿中に多く検出されます .

科学的研究の応用

L-Homocitrulline has various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of polypeptides.

Biology: It serves as a marker for urea cycle disorders and can be detected in biological fluids such as urine or blood.

Medicine: It is studied for its role in inflammation and renal failure conditions, where increased levels of cyanate lead to carbamylation of proteins

Industry: It is used in the synthesis of medical intermediates and other amino acid derivatives.

作用機序

L-ホモシトルリンは、ポリペプチド鎖のリジン残基にシアン酸が作用することにより、非酵素的に形成されます。このプロセスは、主に尿毒症と炎症時に起こります。 好中球から放出されるミエロペルオキシダーゼ酵素は、チオシアン酸をシアン酸に変換し、その後、リジン残基をカルバミル化してホモシトルリンを形成します .

類似の化合物との比較

L-ホモシトルリンは、シトルリンと構造的に類似しており、どちらもウレイド基を含んでいます。ホモシトルリンには、メチレン基が1つ追加されています。両方の化合物は、生合成と免疫原性において共通の特徴を共有しています。 他の類似の化合物には、尿素回路と一酸化窒素生成にも関与するL-アルギニンとL-シトルリンがあります .

将来の方向性

生化学分析

Biochemical Properties

L-Homocitrulline is generated from a lysine residue after lysine reacts with cyanate . Cyanate is present in the human body in equilibrium with urea . Under physiological conditions, the urea concentration may be too low to allow extensive carbamylation . The conversion process leading to the formation of L-Homocitrulline from lysine in proteins is known to occur in vivo .

Cellular Effects

During renal failure conditions, the urea concentration increases and carbamylation of many proteins can occur, which can be detected . It is believed that most carbamylation takes place during inflammation when the enzyme myeloperoxidase is released from neutrophils . This enzyme converts thiocyanate to cyanate . Increased levels of cyanate can now carbamylate lysine residues .

Molecular Mechanism

This process takes place predominantly in two types of situations: uremia and inflammation . Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins .

Temporal Effects in Laboratory Settings

L-Homocitrulline concentrations increase in acute renal failure patients, reaching a peak delayed compared to urea concentration peak . L-Homocitrulline concentrations are positively correlated with urea concentrations and with the time elapsed since the estimated onset of acute renal failure .

Metabolic Pathways

L-Homocitrulline is involved in the urea cycle . It is thought that the depletion of the ornithine supply causes the accumulation of carbamyl-phosphate in the urea cycle which may be responsible for the enhanced synthesis of L-Homocitrulline .

Transport and Distribution

It is known that L-Homocitrulline is mainly transported by LAT1 in the blood-brain barrier .

準備方法

L-ホモシトルリンは、L-リシンモノ塩酸塩から合成できます。このプロセスでは、アルカリ性条件下でL-リシンを銅塩で処理してα-アミノ基を保護し、その後、カルバミドでδ-アミノ基をホルミル化します。 次に、硫化物または有機酸を使用して銅イオンを除去し、L-ホモシトルリンを遊離させます 。この方法は、環境に優しく、工業生産に適しています。

化学反応解析

L-ホモシトルリンは、カルバモイル化を受けます。これは、ポリペプチド鎖のリジン残基がシアン酸と反応する非酵素反応です。 シアン酸は、尿素から、またはミエロペルオキシダーゼ酵素がチオシアン酸から触媒する反応によって生じます 。この反応は、カルバモイル化またはカルバミル化として知られています。この反応から生成される主要な生成物は、ホモシトルリン自体です。

科学研究への応用

L-ホモシトルリンは、さまざまな科学研究で応用されています。

化学: ポリペプチドの合成における中間体として使用されます。

生物学: 尿素回路障害のマーカーとして役立ち、尿や血液などの生物学的体液中で検出できます。

医学: 炎症や腎不全などの状態における役割が研究されています。これらの状態では、シアン酸のレベルの上昇がタンパク質のカルバミル化につながります

化学反応の分析

L-Homocitrulline undergoes carbamoylation, a nonenzymatic reaction where lysine residues in the polypeptide chain react with cyanate. Cyanate can be derived from urea or through a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . This reaction is known as carbamoylation or carbamylation. The major product formed from this reaction is homocitrulline itself.

類似化合物との比較

L-Homocitrulline is structurally similar to citrulline, with both containing an ureido group. homocitrulline has an additional methylene group. Both compounds share common features in their biosynthesis and immunogenicity. Other similar compounds include L-arginine and L-citrulline, which are also involved in the urea cycle and nitric oxide generation .

特性

IUPAC Name |

(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317386 | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

600 mg/mL | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-49-4 | |

| Record name | Homocitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homocitrulline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCITRULLINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Homocitrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。